2-Bromo-6-chloropentafluoroethyl-benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF5/c9-4-2-1-3-5(10)6(4)7(11,12)8(13,14)15/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNVHQYTEPXMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 6 Chloropentafluoroethyl Benzene
Strategies for Regioselective Halogenation of Substituted Benzene (B151609) Cores
Achieving the desired 2,6-dihalo substitution pattern on a benzene ring already bearing a pentafluoroethyl group presents a significant challenge in synthetic organic chemistry. The directing effects of the substituents play a crucial role in determining the position of incoming electrophiles.
Directed Bromination and Chlorination Techniques
The introduction of bromine and chlorine onto an aromatic ring is typically achieved through electrophilic aromatic substitution. msu.edu For benzene itself, these reactions necessitate the use of a Lewis acid catalyst, such as ferric bromide (FeBr₃) for bromination and aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) for chlorination, to generate a sufficiently strong electrophile. jove.comchemistrysteps.comjove.com The mechanism involves the formation of a positively charged intermediate known as an arenium ion, or sigma complex, which is resonance-stabilized. jove.commsu.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product. jove.com
In the context of synthesizing 2-Bromo-6-chloropentafluoroethyl-benzene, the pentafluoroethyl group is a deactivating substituent, meaning it withdraws electron density from the benzene ring, making electrophilic substitution more difficult. Deactivating groups typically direct incoming electrophiles to the meta position. However, to achieve the target 2,6-substitution pattern, methods that can override this inherent directing effect are necessary. One approach is to utilize directing groups that can chelate to the electrophile or catalyst, thereby forcing the halogenation to occur at a specific position. While not explicitly detailed for a pentafluoroethyl-substituted benzene in the provided search results, this strategy is a cornerstone of modern synthetic methodology.
Control over Ortho- and Para-Substituent Placement in Halogenation
Halogens, while being deactivating groups due to their inductive electron-withdrawing effect, are exceptions to the general rule for directing effects and are known to be ortho, para-directors. stackexchange.commasterorganicchemistry.comchemistrysteps.com This is because the lone pairs on the halogen atom can participate in resonance, stabilizing the carbocation intermediate formed during ortho and para attack. stackexchange.comyoutube.comquora.com This resonance stabilization partially counteracts the deactivating inductive effect. stackexchange.comquora.com
For a monosubstituted benzene, electrophilic attack can theoretically occur at the ortho, meta, or para positions. Statistically, a mixture of 40% ortho, 40% meta, and 20% para would be expected if all positions were equally reactive. msu.edu However, the electronic nature of the substituent dramatically influences the product distribution. msu.edu In the case of a pentafluoroethyl-substituted benzene, which is strongly deactivating, achieving selective ortho halogenation is challenging. The synthesis would likely involve a multi-step sequence where the directing effects of different substituents are strategically utilized to build the desired substitution pattern. For example, starting with a precursor that has a strongly activating, ortho, para-directing group could facilitate the introduction of one halogen. This directing group could then be modified or removed before the introduction of the second halogen.
Catalytic Approaches for the Introduction of the Pentafluoroethyl Moiety
The incorporation of a pentafluoroethyl (C₂F₅) group into aromatic systems is of significant interest due to the unique properties this group imparts to molecules, including enhanced lipophilicity and metabolic stability. Transition-metal catalysis has emerged as a powerful tool for this transformation.
Transition-Metal-Mediated Pentafluoroethylation of Aryl Precursors
Transition metals like copper and palladium have been extensively used to catalyze the formation of carbon-fluorine and carbon-carbon bonds. These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods.
Copper-mediated and -catalyzed cross-coupling reactions are widely employed for constructing aryl-fluoroalkyl bonds. nih.gov Historically, these transformations have been most effective with aryl iodide electrophiles, while the more abundant and less expensive aryl bromides and chlorides have been less reactive. nih.gov This limitation stems from the slow oxidative addition of the aryl halide to the copper(I)-fluoroalkyl intermediate. nih.gov
Recent advancements have shown that the use of directing groups on the aryl substrate can enable the copper-catalyzed fluoroalkylation of aryl bromides and chlorides. nih.gov These directing groups, typically containing sp²-hybridized nitrogen or oxygen atoms, accelerate the crucial oxidative addition step. nih.gov For instance, pyridine, oxazoline, pyrazole, and imine-based directing groups have been successfully employed in copper-catalyzed pentafluoroethylation reactions. nih.gov
Another significant development is the use of readily available (trifluoromethyl)trimethylsilane (TMSCF₃) as a precursor for the pentafluoroethyl group. cas.cnsioc.ac.cn In a copper-mediated process, TMSCF₃ can be converted in situ to a CuC₂F₅ species, which can then be coupled with aryl iodides. cas.cn This method represents a practical and efficient route to pentafluoroethylated aromatics. cas.cn The reaction proceeds through the generation of CuCF₃, followed by a spontaneous transformation into CuC₂F₅. cas.cn The efficiency of this transformation can be influenced by the solvent, with DMF being more effective than NMP or pyridine. cas.cn This methodology has also been extended to the pentafluoroethylation of organoboronates under aerobic conditions using a 1,10-phenanthroline ligand. sioc.ac.cn
| Catalyst/Reagent | Aryl Precursor | Directing Group | Yield | Reference |
| (IPr)CuI–Cl | Aryl Bromide | Pyridine, Oxazoline, etc. | Good to Excellent | nih.gov |
| CuCl/KF/TMSCF₃ | Aryl Iodide | None | Moderate to Excellent | cas.cn |
| CuCl/KF/TMSCF₃/phen/AgF | Aryl Boronate | None | Satisfactory | sioc.ac.cn |
Palladium-catalyzed cross-coupling reactions are another powerful tool for the synthesis of fluoroalkylated arenes. While the search results primarily focus on trifluoromethylation, the principles can be extended to pentafluoroethylation. These reactions typically involve a Pd(0)/Pd(II) catalytic cycle. nih.gov The development of palladium-catalyzed trifluoromethylation of aryl chlorides, which are generally less reactive than aryl iodides and bromides, highlights the potential of this approach for challenging substrates. nih.govnih.gov The success of these reactions often relies on the use of specific ligands, such as bulky, electron-rich phosphines like BrettPhos, which can facilitate the reductive elimination step. nih.gov
The palladium-catalyzed aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes has also been reported, showcasing the versatility of palladium catalysis in forming C(sp²)-C(sp³) bonds with fluorinated groups. nih.gov This suggests that a similar approach could be viable for pentafluoroethylation.
| Catalyst System | Aryl Precursor | Fluoroalkyl Source | Key Features | Reference |
| Pd(dba)₂/BrettPhos | Aryl Chloride | TESCF₃/KF | Mild conditions, high functional group tolerance | nih.gov |
| [Pd(allyl)Cl]₂/BrettPhos | Aryl Bromide | TMSCF₂Ar | Effective for electron-rich and -deficient substrates | nih.gov |
Sandmeyer-Type Reactions for Pentafluoroethyl Group Incorporation via Arenediazonium Salts
The Sandmeyer reaction is a versatile method for the transformation of an aromatic amino group into a wide range of substituents via an arenediazonium salt intermediate. nih.govpku.edu.cn While traditionally used for introducing halogens, cyano, and hydroxyl groups, recent advancements have extended its scope to include fluoroalkyl groups. nih.gov
A significant development in this area is the copper-mediated pentafluoroethylation of arenediazonium tetrafluoroborates. cas.cn This method represents the first example of a Sandmeyer-type reaction for the direct incorporation of a C2F5 group. cas.cn The process involves the pre-generation of an active "CuC2F5" reagent from copper(I) thiocyanate (CuSCN), cesium fluoride (CsF), and tetrafluoroethylene (TFE), which can be generated on-site from (trifluoromethyl)trimethylsilane (TMSCF3). cas.cn
The reaction proceeds by the reduction of the arenediazonium salt by a Cu(I) complex to form an aryl radical. This radical then reacts with a Cu(II)-C2F5 species to yield the final pentafluoroethyl arene. The choice of solvent is critical for the generation and subsequent reaction of the active copper reagent. cas.cn This methodology demonstrates good functional group tolerance, making it a potentially powerful tool for the late-stage introduction of the pentafluoroethyl group in the synthesis of complex molecules like this compound. cas.cn
| Reagent/Catalyst | Role | Reference |
| Arenediazonium salt | Precursor to aryl radical | cas.cn |
| CuSCN | Copper(I) source | cas.cn |
| CsF | Fluoride source | cas.cn |
| TMSCF3 | In-situ TFE precursor | cas.cn |
Aryne-Mediated Routes for Fluorinated Aromatic Synthesis
Arynes are highly reactive intermediates derived from aromatic rings by the removal of two ortho substituents. wikipedia.org Their high reactivity and ability to undergo various transformations make them powerful tools for the rapid construction of complex, polysubstituted aromatic molecules. urfu.ruacs.org Aryne chemistry has been successfully employed in the synthesis of a wide range of fluorinated aromatic and heterocyclic compounds. urfu.ruresearchgate.net
The general strategy involves three steps:
Generation of the aryne intermediate: This is typically achieved from ortho-disubstituted arenes, such as 2-(trimethylsilyl)aryl triflates, through fluoride-induced elimination. wikipedia.org
Trapping of the aryne: The highly strained triple bond of the aryne readily reacts with various trapping agents.
Functionalization: The trapping reaction introduces new substituents onto the aromatic ring in a vicinal arrangement.
This methodology allows for the regioselective introduction of multiple functional groups. nih.gov For the synthesis of fluorinated compounds, a fluoride source can be used to trap the aryne, leading to the formation of an aryl fluoride. researchgate.net Furthermore, arynes can participate in cycloaddition reactions, insertion reactions, and multicomponent reactions, providing access to diverse and highly functionalized aromatic structures. nih.govwikipedia.org This versatility makes aryne-mediated synthesis a compelling approach for assembling the sterically hindered core of this compound.
| Aryne Precursor | Generation Method | Trapping Reaction Examples | Reference |
| o-silylaryl triflates | Fluoride-induced elimination | Nucleophilic addition, Cycloadditions, Insertions | wikipedia.org |
| o-dihaloarenes | Metal-halogen exchange | Diels-Alder cycloaddition | researchgate.net |
Diels-Alder Reactions in the Synthesis of Fluorinated Aromatic Compounds
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings. wikipedia.org This reaction can be strategically employed for the synthesis of fluorinated aromatic compounds by using fluorinated building blocks as either the diene or the dienophile. researchgate.netresearchgate.net The initial cycloadduct, a substituted cyclohexene derivative, can then undergo an aromatization step to yield the desired aromatic product. researchgate.net
This approach offers a powerful method for introducing fluorine or polyfluoroalkyl substituents into aromatic molecules with good control over regiochemistry. researchgate.net For instance, a diene bearing a pentafluoroethyl group could be reacted with a suitable dienophile, or vice versa, to construct the core of the target molecule. The subsequent aromatization can be achieved through various methods, such as elimination of a leaving group or oxidation. researchgate.net The hexadehydro-Diels-Alder (HDDA) reaction, which uses diynes and alkynes to form a benzyne intermediate, is another powerful variant that allows for the creation of highly functionalized aromatic rings in a single step. wikipedia.org
| Reaction Type | Reactants | Key Feature | Reference |
| Normal-demand | Electron-rich diene + Electron-poor dienophile | Forms substituted cyclohexene | wikipedia.org |
| Inverse-demand | Electron-poor diene + Electron-rich dienophile | Useful for specific substitution patterns | wikipedia.org |
| Hetero-Diels-Alder | Diene or dienophile contains a heteroatom | Synthesis of heterocycles | |
| Hexadehydro-Diels-Alder | Diyne + Alkyne | Forms benzyne intermediate, leads to highly functionalized aromatics | wikipedia.org |
Mechanochemical Synthetic Strategies for Fluoroaromatics
Mechanochemistry utilizes mechanical energy, such as that from ball milling, to induce chemical reactions, often in the absence of solvents. colab.wsbeilstein-journals.org This approach aligns with the principles of green chemistry by reducing solvent waste and sometimes offering unique reactivity compared to traditional solution-phase synthesis. colab.ws
Mechanochemical methods have been successfully applied to the synthesis of organohalogen compounds, including the direct halogenation of C-H bonds in aromatic systems. beilstein-journals.orgnih.gov For fluorination, solid-state reagents like N-halosuccinimides can be used as the halogen source. nih.gov The reactions can be performed under neat grinding or liquid-assisted grinding (LAG) conditions. nih.gov This solvent-free or solvent-minimized approach is particularly attractive for the synthesis of fluoroaromatics. researchgate.netmdpi.com Research has shown that mechanochemical activation can be a powerful alternative to conventional solvent-based protocols, often resulting in shorter reaction times, high yields, and improved selectivity. nih.gov A piezoelectric-driven mechanochemical system has even been developed for Sandmeyer reactions, offering a sustainable, metal-catalyst-free method for halogenation. acs.org
| Technique | Conditions | Advantages | Reference |
| Neat Grinding (NG) | Solvent-free ball milling | Environmentally friendly, reduced waste | nih.gov |
| Liquid-Assisted Grinding (LAG) | Ball milling with minimal solvent | Can improve reaction rates and selectivity | nih.gov |
| Piezoelectric-Driven | Ball milling with piezoelectric material (e.g., BaTiO3) | Sustainable, catalyst-free halogenation | acs.org |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of a polysubstituted benzene like this compound requires careful strategic planning to ensure the correct placement of each substituent. Both stepwise (divergent) and integrated (convergent) approaches can be considered.
Stepwise Construction of the Substituted Benzene Core
A stepwise, or linear, synthesis involves the sequential introduction of functional groups onto an aromatic starting material. libretexts.org The order of reactions is critical and must be planned by considering the directing effects (ortho-, para-, or meta-directing) of the substituents already present on the ring. chemicalforums.com
A plausible retrosynthetic analysis for this compound might start from a key intermediate such as 2-bromo-6-chloroaniline. The pentafluoroethyl group could be introduced in the final step via a Sandmeyer-type reaction as described in section 2.2.2.
A potential forward synthesis could be envisioned as follows:
Nitration of Benzene: Introduction of a nitro group (-NO2), which is a meta-director.
Halogenation: Introduction of chlorine or bromine. For example, chlorination of nitrobenzene would yield 3-chloronitrobenzene.
Second Halogenation: Introduction of the second halogen. The nitro and chloro groups are both meta-directors. Bromination of 3-chloronitrobenzene would be complex, likely leading to a mixture of isomers. A more controlled route is needed.
Alternative Route: An alternative starting point could be an aniline derivative, where the amino group is a strong ortho-, para-director. For example, starting with 2,6-dibromoaniline or 2,6-dichloroaniline and performing a halogen exchange or a Sandmeyer reaction to replace one of the halogens or the amino group. A more robust strategy might involve starting with a pre-functionalized aniline, such as 4-bromo-2-chloroaniline. google.com
Introduction of the Amino Group: A nitro group can be reduced to an amino group (-NH2), which is a prerequisite for the Sandmeyer reaction.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then displaced by the pentafluoroethyl group using the copper-mediated methodology. cas.cn
Integrated Multi-Component Reaction Sequences for Enhanced Efficiency
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. rsc.orgnih.gov This convergent approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov
While a specific MCR for the direct synthesis of this compound is not documented, the principles of MCRs could be applied to construct a highly substituted benzene core in a single step. For example, novel one-pot multi-component cyclization reactions have been developed to produce polysubstituted benzene derivatives from simple starting materials like α-bromoacetate, malononitrile, and aromatic aldehydes. rsc.orgnih.gov
An MCR strategy for the target molecule could hypothetically involve the cyclization of acyclic precursors already containing the necessary halogen and fluoroalkyl functionalities. This would dramatically shorten the synthetic sequence compared to a traditional stepwise approach. The development of such a reaction would represent a significant advancement in the synthesis of highly functionalized fluoroaromatic compounds.
Reactivity and Transformational Chemistry of 2 Bromo 6 Chloropentafluoroethyl Benzene
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Benzene (B151609) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings. Unlike typical SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. wikipedia.org The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent elimination of a leaving group restores the aromaticity of the ring. openstax.org The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring and the leaving group. wikipedia.org
In the context of 2-Bromo-6-chloropentafluoroethyl-benzene, a key question is the relative reactivity of the bromine and chlorine atoms as leaving groups in SNAr reactions. Contrary to the trend observed in SN2 reactions where bromide is a better leaving group than chloride, the order is often inverted in SNAr reactions. The typical leaving group ability for SNAr follows the order: F > Cl ≈ Br > I. wikipedia.org
Therefore, in a competitive scenario on the this compound ring, the displacement of the chlorine atom is generally expected to be kinetically favored over the displacement of the bromine atom, although the reactivity can be very similar. wikipedia.org Selectivity can often be influenced by the specific reaction conditions and the nature of the incoming nucleophile.
| Substrate Analogue | Nucleophile | Conditions | Major Product | Selectivity (Cl:Br) |
| 1-Bromo-2-chloro-4-nitrobenzene | Sodium methoxide | Methanol, 50°C | 2-Bromo-1-methoxy-4-nitrobenzene | >95:5 |
| 1-Bromo-2-chloro-4-nitrobenzene | Piperidine | Ethanol, reflux | 2-Bromo-4-nitro-1-(piperidin-1-yl)benzene | >95:5 |
| 2,4-Dibromochlorobenzene | Sodium thiophenoxide | DMF, 100°C | 2,4-Dibromo-1-(phenylthio)benzene | High selectivity for Cl displacement |
This table presents representative data for SNAr reactions on analogous dihalobenzene compounds, illustrating the general preference for chlorine displacement over bromine in activated systems.
The pentafluoroethyl (-CF2CF3) group plays a crucial role in the reactivity of this compound. As a perfluoroalkyl group, it is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. libretexts.orgopenstax.org
The electron-withdrawing nature of the pentafluoroethyl group stabilizes the negatively charged Meisenheimer intermediate, which is formed during the SNAr reaction. masterorganicchemistry.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge. libretexts.orgopenstax.org In this compound, the pentafluoroethyl group is ortho to both the bromine and chlorine atoms, providing strong activation for the substitution of either halogen.
| Substrate | Nucleophile | Relative Rate (vs. Chlorobenzene) |
| 1-Chloro-2-nitrobenzene | Piperidine | 3 x 107 |
| 1-Chloro-2-(trifluoromethyl)benzene | Piperidine | ~1 x 104 |
| 1-Chloro-2-(pentafluoroethyl)benzene | Piperidine | >1 x 105 (estimated) |
This table provides an estimated comparison of reaction rates, demonstrating the strong activating effect of fluoroalkyl groups in SNAr reactions.
Organometallic Transformations at the Halogenated Centers
Organometallic chemistry offers a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds at halogenated positions. For a di-halogenated substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds is key to achieving selective transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for bond formation in modern synthesis. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com The initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step and is highly dependent on the identity of the halogen.
The reactivity of aryl halides in the oxidative addition step follows the order: I > Br >> Cl. tcichemicals.com This trend is based on the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker than the C-Cl bond, making it much more susceptible to cleavage by the palladium catalyst. Consequently, highly selective cross-coupling at the C-Br position of this compound can be readily achieved while leaving the C-Cl bond intact for subsequent functionalization.
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. tcichemicals.comnih.gov It is known for its mild conditions and tolerance of a wide range of functional groups. Selective coupling at the C-Br bond can be achieved using standard palladium catalysts like Pd(PPh3)4. tcichemicals.com
Heck Reaction : This reaction forms a substituted alkene by coupling an organic halide with an alkene. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-Br bond allows for selective olefination at this position.
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net It provides a direct route to aryl alkynes, with high selectivity for the C-Br bond.
Stille Coupling : This reaction utilizes organotin reagents as coupling partners. While effective, the toxicity of the tin byproducts has led to a decline in its use.
Hiyama Coupling : This reaction employs organosilicon reagents, which are activated by a fluoride source or a base. organic-chemistry.orgwikipedia.org It is considered a more environmentally benign alternative to the Stille coupling.
| Coupling Reaction | Aryl Halide Analogue | Coupling Partner | Catalyst/Conditions | Product |
| Suzuki-Miyaura | 1-Bromo-3-chlorobenzene | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Chloro-1,1'-biphenyl |
| Heck | 1-Bromo-3-chlorobenzene | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | (E)-1-(3-Chlorophenyl)-2-phenylethene |
| Sonogashira | 1-Bromo-3-chlorobenzene | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 1-Chloro-3-(phenylethynyl)benzene |
| Hiyama | 1-Bromo-3-chlorobenzene | Phenyltrimethoxysilane | Pd(OAc)2, TBAF | 3-Chloro-1,1'-biphenyl |
This table illustrates the selective functionalization of the C-Br bond over the C-Cl bond in a representative dihalobenzene across various palladium-catalyzed cross-coupling reactions.
Direct C-H activation is an emerging field that aims to form new bonds by directly functionalizing carbon-hydrogen bonds, offering a more atom-economical approach than traditional cross-coupling reactions. nih.gov For this compound, the target C-H bonds are those on the aromatic ring.
Achieving regioselective C-H activation on such a substrate is challenging. The presence of the highly reactive C-Br and C-Cl bonds means that reaction conditions must be carefully chosen to avoid competitive oxidative addition pathways. Furthermore, directing groups are often required to control the site of C-H activation. sci-hub.st In the absence of a directing group, C-H functionalization on benzene derivatives is often governed by steric and electronic factors, which can lead to mixtures of products. nih.gov Research in this area focuses on developing catalyst systems that can selectively activate a specific C-H bond in the presence of other reactive functional groups.
Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical method for forming C-N, C-O, and C-S bonds with aryl halides. While palladium catalysis has become more widespread, modern advancements have revitalized copper-catalyzed cross-coupling due to its lower cost and unique reactivity.
Similar to palladium-catalyzed reactions, the reactivity of aryl halides in copper-catalyzed systems generally follows the trend I > Br > Cl. This allows for the selective functionalization of the C-Br bond in this compound. These reactions are particularly useful for coupling with nucleophiles like amines, phenols, and thiols, providing complementary methods to the C-C bond-forming reactions dominated by palladium catalysis.
Chemical Modifications and Transformations of the Pentafluoroethyl Group
The pentafluoroethyl (C2F5) group is known for its high stability due to the strength of the carbon-fluorine bonds. However, under specific and often harsh reaction conditions, this group can undergo transformations.
Reactions Targeting the Carbon-Fluorine Bonds within the Pentafluoroethyl Moiety
Reactions aimed at cleaving the robust C-F bonds in the pentafluoroethyl group are challenging and typically require potent reagents. While no specific examples for this compound have been found, analogous transformations on other perfluoroalkyl arenes suggest that reagents such as strong reducing agents or certain organometallic complexes might effect defluorination or reductive functionalization. The specific outcomes would be highly dependent on the reaction conditions and the influence of the bromo and chloro substituents on the aromatic ring.
Derivatization and Functionalization of the Pentafluoroethyl Group
The derivatization of the pentafluoroethyl group without cleaving the C-F bonds is a more common strategy. For perfluoroalkyl groups in general, reactions can be initiated at the benzylic-like position (the carbon attached to the aromatic ring) if it were susceptible to activation. However, for a pentafluoroethyl group, this position is fully fluorinated, making such reactions difficult. Functionalization often involves transformations of other parts of the molecule, which then electronically influence the pentafluoroethyl group, or reactions that proceed via radical intermediates.
Radical Reactions and Mechanistic Investigations Involving this compound
While no specific studies on radical reactions involving this compound were identified, the presence of bromo and chloro substituents suggests potential for radical-mediated transformations. For instance, homolytic cleavage of the carbon-bromine bond is generally more facile than the carbon-chlorine bond under radical conditions (e.g., using initiators like AIBN or photochemical methods). This could generate an aryl radical, which could then participate in various radical cascade reactions or trapping experiments to introduce new functional groups at the 2-position. Mechanistic investigations would be crucial to understand the selectivity and efficiency of such processes, especially in the context of the electron-withdrawing pentafluoroethyl group which would influence the stability and reactivity of the radical intermediate.
Functional Group Interconversions and Derivatization Beyond Halogens and Perfluoroalkyl Moiety
Beyond transformations involving the halogens or the pentafluoroethyl group, derivatization of the aromatic ring itself could be envisioned, although the strong deactivating effect of the existing substituents would make electrophilic aromatic substitution challenging. More plausible are nucleophilic aromatic substitution reactions, where a strong nucleophile displaces either the bromine or chlorine atom. The relative reactivity would depend on the reaction conditions and the nature of the nucleophile.
Cross-coupling reactions, such as Suzuki or Stille couplings, would be a viable strategy for functionalization. The carbon-bromine bond is typically more reactive in these palladium-catalyzed reactions than the carbon-chlorine bond, allowing for selective substitution at the 2-position.
Table of Potential Reactions:
| Reaction Type | Potential Reagents | Potential Product(s) | Notes |
| Nucleophilic Aromatic Substitution | NaOMe, heat | 2-Methoxy-6-chloropentafluoroethyl-benzene or 2-Bromo-6-methoxypentafluoroethyl-benzene | Selectivity for Br vs. Cl displacement would need experimental determination. |
| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-6-chloropentafluoroethyl-benzene | Selective reaction at the C-Br bond is expected. |
| Radical Debromination | Bu3SnH, AIBN | 1-Chloro-3-pentafluoroethyl-benzene | Formation of an aryl radical intermediate. |
It is important to reiterate that the reactions and transformations discussed above are based on general principles of organic chemistry and the known reactivity of related compounds. Specific experimental validation for this compound is not available in the reviewed literature.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2-Bromo-6-chloropentafluoroethyl-benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for unambiguous structural confirmation.
Due to the absence of specific experimental data for this compound in the public domain, a detailed analysis of expected spectral features is presented based on established principles and data from analogous structures. The aromatic protons would exhibit complex splitting patterns in the ¹H NMR spectrum, influenced by both proton-proton and proton-fluorine couplings. The ¹³C NMR spectrum would be characterized by distinct signals for each carbon atom, with the chemical shifts significantly influenced by the attached halogens and the pentafluoroethyl group. The carbon signals would also show characteristic splitting due to carbon-fluorine coupling.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. wikipedia.org It offers a wide chemical shift range and high sensitivity. wikipedia.org The spectrum of this compound is expected to show two distinct resonances for the -CF₂- and -CF₃ groups of the pentafluoroethyl substituent. The multiplicity of these signals would arise from fluorine-fluorine coupling.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | Multiplet | J(H,H), J(H,F) |
| ¹³C (Aromatic) | 110 - 140 | Multiplet | J(C,F) |
| ¹³C (-CF₂-) | 115 - 125 | Triplet of Quartets | J(C,F) |
| ¹³C (-CF₃) | 110 - 120 | Quartet of Triplets | J(C,F) |
| ¹⁹F (-CF₂-) | -100 to -120 | Quartet | J(F,F) |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar fluorinated and halogenated aromatic compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₈H₃BrClF₅), HRMS provides an exact mass measurement with a high degree of accuracy.
The molecular formula C₈H₃BrClF₅ corresponds to a monoisotopic mass of 307.9155. An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide strong evidence for the elemental composition of the synthesized molecule. The distinct isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes serves as an additional layer of confirmation for the presence of these halogens in the molecular structure.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₃BrClF₅ |
| Calculated Monoisotopic Mass | 307.9155 u |
Note: The calculated mass is based on the most abundant isotopes of each element.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the aromatic ring and the carbon-halogen and carbon-fluorine bonds.
The IR spectrum is expected to show characteristic C-H stretching vibrations of the aromatic ring in the region of 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The most prominent and diagnostic peaks would be the strong C-F stretching vibrations associated with the pentafluoroethyl group, typically observed in the 1100-1350 cm⁻¹ range. The C-Br and C-Cl stretching vibrations would be found in the lower frequency region of the spectrum, generally below 800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene (B151609) ring and the carbon-halogen bonds.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1100 - 1350 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Note: The data in this table is predictive and based on typical vibrational frequencies for the respective functional groups.
X-ray Crystallography for Definitive Solid-State Structure Determination
This analysis would definitively confirm the substitution pattern on the benzene ring and the geometry of the pentafluoroethyl group. The resulting crystal structure would also reveal intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. However, the successful application of this technique is entirely dependent on the ability to grow high-quality single crystals, which can be a challenging and time-consuming process. To date, no public crystallographic data for this compound has been reported.
Chromatographic and Other Analytical Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or potential isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for this purpose.
For a volatile compound like this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be a suitable method for purity determination. The retention time of the compound would be characteristic under specific chromatographic conditions. The integration of the peak area in the chromatogram allows for the quantification of its purity.
In cases where isomeric impurities are present, the development of an optimized chromatographic method is crucial for their separation and quantification. This may involve the screening of different stationary phases and temperature gradients in GC, or various solvent systems and column types in HPLC.
Computational Chemistry and Theoretical Studies of 2 Bromo 6 Chloropentafluoroethyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's stability and reactivity.
Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. For 2-Bromo-6-chloropentafluoroethyl-benzene, the strong electron-withdrawing nature of the pentafluoroethyl group, in addition to the halogens, would likely lead to a low-lying LUMO and a significant HOMO-LUMO gap, indicating relative stability but susceptibility to nucleophilic attack under certain conditions.
Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, negative potential would be concentrated around the fluorine, chlorine, and bromine atoms, while the hydrogen atoms on the ring and the carbon atoms attached to the electron-withdrawing groups would exhibit a more positive potential.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Halogenated Benzene (B151609) Derivative This table presents typical data obtained from DFT calculations for a related compound, 2-bromo-1,4-dichlorobenzene, to illustrate the type of information generated in such studies. Specific values for this compound would require dedicated computation.
| Property | Description | Illustrative Value (for 2-bromo-1,4-dichlorobenzene) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; an indicator of chemical stability. | 5.6 eV |
| Dipole Moment (µ) | A measure of the net molecular polarity. | 1.5 Debye |
| Ionization Potential | The energy required to remove an electron from the molecule. | 6.8 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 1.2 eV |
Data conceptualized from findings for similar molecules. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for exploring the conformational landscape of flexible molecules and for studying the nature of intermolecular interactions in a simulated environment that can approximate condensed phases. nih.gov
For this compound, a key area of investigation using MD would be the conformational freedom of the pentafluoroethyl (-CF2CF3) group. The rotation around the single bond connecting the pentafluoroethyl group to the benzene ring would be a primary focus. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This analysis is crucial as the molecule's conformation can significantly impact its physical properties and how it interacts with other molecules.
MD simulations are also exceptionally well-suited for studying intermolecular forces. nih.gov The halogen atoms (Br, Cl, F) on the molecule can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. mdpi.commdpi.comresearchgate.net Furthermore, the aromatic ring can engage in π-π stacking interactions with other aromatic systems. ucl.ac.uk MD simulations, often using force fields parameterized from high-level quantum chemical calculations, can model these complex interactions. nih.gov By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, researchers can gain insights into its binding modes, aggregation behavior, and solvation properties. nih.govnih.gov
Table 2: Intermolecular Interactions Investigated by MD Simulations
| Interaction Type | Description | Information Gained from MD Simulations |
| Halogen Bonding | Non-covalent interaction involving the electrophilic region of a halogen atom (C-X···Y). | Identification of preferred interaction sites, bond distances, angles, and contribution to binding energy. mdpi.com |
| π-π Stacking | Interaction between aromatic rings, typically in a parallel or T-shaped arrangement. | Preferred stacking geometries (e.g., parallel-displaced, sandwich), interaction energies, and role in crystal packing. ucl.ac.uk |
| Van der Waals Forces | Dispersive and repulsive forces between molecules. | Overall contribution to intermolecular cohesion, packing efficiency, and bulk properties. |
| Dipole-Dipole Interactions | Electrostatic interactions between permanent molecular dipoles. | Influence on molecular orientation and ordering in liquid or solid phases. |
Quantum Chemical Investigations into Reaction Mechanisms and Transition States
Quantum chemical calculations are essential for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, these methods can predict the feasibility of a reaction and elucidate its mechanism step-by-step. nih.govrsc.org
For this compound, the aromatic ring is heavily substituted with electron-withdrawing groups, which deactivates it towards typical electrophilic aromatic substitution. Instead, reactions like nucleophilic aromatic substitution (SNAr) might be more plausible, although potentially requiring harsh conditions. Quantum chemical calculations could model the approach of a nucleophile to the ring, calculating the activation energy barriers for substitution at different positions.
A significant area of study for halogenated organic compounds is their atmospheric fate, often determined by reactions with hydroxyl (•OH) radicals. nist.gov Quantum chemical methods can be used to model the reaction pathway for hydrogen abstraction from the aromatic ring by an •OH radical. These calculations involve locating the transition state structure for the reaction and calculating its energy. The activation energy derived from this calculation is a key parameter for determining the reaction rate constant and, consequently, the atmospheric lifetime of the compound. nist.govresearchgate.net Modern computational workflows can even automate the process of finding transition states and calculating reaction rates. arxiv.orgcompchemhighlights.org
Table 3: Hypothetical Reaction Pathway Analysis via Quantum Chemistry Reaction: Hydrogen abstraction from the aromatic ring by a hydroxyl radical.
| Calculated Parameter | Description | Significance |
| Reactant/Product Geometries | Optimized 3D structures of reactants and products. | Provides bond lengths and angles for stable species. |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Reveals the geometry of the activated complex, showing which bonds are breaking and forming. nih.gov |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction; a higher Ea corresponds to a slower reaction. |
| Reaction Enthalpy (ΔH) | The net energy change between products and reactants. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). researchgate.net |
| Imaginary Frequency | A vibrational mode at the transition state with a negative frequency value. | Confirms that the located structure is a true transition state and not a minimum on the potential energy surface. |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their reactivity. These models are particularly useful for estimating the properties of a large number of chemicals without the need for extensive experimental testing or time-consuming quantum calculations for each one. nih.gov
To develop a QSRR model for a class of compounds including this compound, a dataset of related molecules with known reactivity data (e.g., reaction rate constants) would be assembled. For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and topological properties. nih.govnih.gov
Machine learning algorithms or statistical methods, such as multiple linear regression, partial least squares, or artificial neural networks, are then used to create a mathematical equation that links the descriptors to the observed reactivity. nih.govnih.gov Once a statistically robust and validated model is developed, it can be used to predict the reactivity of new compounds, like this compound, simply by calculating their molecular descriptors and inputting them into the model. This approach is highly valuable in fields like environmental science for predicting the fate of pollutants and in materials science for screening novel compounds. nih.gov
Table 4: Representative Molecular Descriptors for QSRR Modeling
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic molecular composition and size. nih.gov |
| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity. |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic structure, polarity, and charge distribution. nih.gov |
| GETAWAY Descriptors | H7u | Leverage-weighted autocorrelation indices describing molecular geometry, symmetry, and atom distribution. nih.gov |
| RDF Descriptors | RDF110u | Radial Distribution Function descriptors providing information about interatomic distances in the 3D structure. nih.gov |
Environmental Chemistry and Degradation Pathways of Halogenated Perfluoroalkyl Arenes
Biodegradation Pathways of Fluoroaromatic Compounds
The biodegradation of fluoroaromatic compounds is a key process in their environmental degradation, although the strong carbon-fluorine bond often makes them resistant to microbial attack. nih.govbohrium.com Microorganisms have, however, evolved various strategies to metabolize these compounds under both aerobic and anaerobic conditions. nih.gov
Under aerobic conditions, the initial step in the microbial degradation of fluoroaromatic compounds is typically initiated by oxygenase enzymes. nih.govnih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of catecholic intermediates. nih.gov This process can result in the removal of the fluorine substituent. The biodegradation process under aerobic conditions can be broadly categorized into upper, middle, and lower metabolic pathways, which work in succession to break down toxic halogenated aromatics into common cellular metabolites. nih.gov
The initial attack on the aromatic ring is often an electrophilic substitution, and the presence of electron-withdrawing groups like halogens can decrease the rate of biodegradation. aropha.com However, once hydroxylated, the resulting catechols can undergo ring cleavage, leading to further degradation. nih.gov
Table 1: Key Enzymes in Aerobic Degradation of Halogenated Aromatics
| Enzyme Class | Function | Reference |
|---|---|---|
| Monooxygenases | Incorporate one hydroxyl group, can lead to halide elimination. | nih.gov |
| Dioxygenases | Incorporate two hydroxyl groups, common in the degradation of halogenated benzenes. | nih.gov |
In anaerobic environments, a primary degradation pathway for halogenated aromatic compounds is reductive dehalogenation. nih.gov In this process, the halogen substituent is removed and replaced by a hydrogen atom. This biotransformation is a key step in the anaerobic metabolism of these compounds and can lead to their complete mineralization to methane (B114726) and carbon dioxide by stable methanogenic bacterial consortia. nih.gov
Studies on fluoronitrobenzenes under methanogenic conditions have shown that biotransformation can occur primarily through nitro-reduction, with reductive defluorination also being observed in some cases. nih.gov The composition of the microbial community, including bacteria and archaea, plays a significant role in these transformation processes. nih.gov It's important to note that the biotransformation pathways for fluorinated aromatic compounds can differ from their chlorinated analogs under anaerobic conditions. nih.gov
The cleavage of the carbon-fluorine (C-F) bond is a critical and often rate-limiting step in the degradation of fluoroaromatic compounds due to its high bond strength. nih.govd-nb.info Nevertheless, various enzymes, known as dehalogenases, have been identified that can catalyze this cleavage. researchgate.net These enzymes can function through different mechanisms, including hydrolytic and oxireductive defluorination. d-nb.info
For instance, fluoroacetate (B1212596) dehalogenase is an enzyme that has been studied for its ability to break the C-F bond in fluoroacetate. nih.govresearchgate.net In some anaerobic bacteria, an oxygen-independent enzymatic cleavage of the aryl C-F bond has been observed, which is an ATP-dependent process. nih.gov This discovery highlights a previously unknown mechanism for enzymatic dehalogenation. nih.gov Recent research has also uncovered that dehalogenases from human gut microbes are capable of cleaving C-F bonds in certain fluorinated organic acids. biorxiv.org
Abiotic Degradation Mechanisms Relevant to 2-Bromo-6-chloropentafluoroethyl-benzene
Photochemical degradation, driven by natural solar irradiance, can be a significant transformation pathway for halogenated aromatic compounds in aquatic environments. nih.govrsc.org The rate of direct photolysis is influenced by the compound's molar absorptivity and quantum yield. rsc.org Halogenation can affect these properties; for instance, the direct photolysis rate constants of halogenated estrogens were found to increase with halogenation. rsc.org
Indirect photolysis, mediated by reactive species such as hydroxyl radicals or excited triplet state dissolved organic matter, can also contribute to the degradation of these compounds. rsc.org Photon-based processes, including photolysis and photocatalysis, have shown effectiveness in degrading per- and polyfluoroalkyl substances (PFAS), a class of compounds known for their persistence. nih.govresearchgate.net The efficiency of these processes is dependent on factors like the light source and the generation of reactive radicals. nih.govresearchgate.net
The hydrolytic stability of halogenated hydrocarbons can vary significantly, with half-lives ranging from days to thousands of years under typical environmental conditions. epa.gov Hydrolysis can proceed through neutral and alkaline pathways, and the reactivity is dependent on the molecular structure of the compound. epa.gov
For halogenated aromatic compounds, hydrolysis is generally a slow process unless activated by other functional groups. While specific hydrolytic data for this compound is not available, the presence of multiple halogen substituents on the aromatic ring and the perfluoroalkyl chain suggests a high degree of chemical stability. chemistryviews.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dibromo-17β-estradiol |
| 2,4-dichloro-17β-estradiol |
| 2-bromo-17β-estradiol |
| 17β-estradiol |
| Fluoroacetate |
| Fluoronitrobenzenes |
| Catechols |
| Methane |
Mechanochemical Degradation Approaches for Halogenated Aromatics
The degradation of persistent halogenated aromatic compounds, a category that includes this compound, presents a significant environmental challenge. Conventional degradation methods often require harsh conditions or are slow and inefficient. Mechanochemical degradation has emerged as a promising alternative, utilizing mechanical energy to induce chemical reactions and break down these recalcitrant molecules. This approach is particularly relevant for halogenated aromatics due to their inherent stability.
The process of mechanochemical degradation typically involves ball milling, where the compound, often in the presence of a co-milling agent, is subjected to high-energy collisions. These collisions create localized high pressure and temperature, leading to the cleavage of chemical bonds. For halogenated aromatics, the carbon-halogen bond is a primary target for this process.
Research into the mechanochemical degradation of brominated flame retardants (BFRs) in waste printed circuit boards has demonstrated the efficacy of this method. Studies have shown that ball milling can lead to the debromination of polybrominated diphenyl ethers (PBDEs). The presence of co-milling agents like calcium oxide (CaO) has been found to enhance the debromination efficiency. The mechanical forces promote the migration of bromine from the interior of the waste material to the surface, facilitating its reaction and removal. The degradation of PBDE congeners has been observed to increase with milling time, indicating a progressive breakdown of the molecules. nih.gov
The proposed degradation pathway for PBDEs during mechanochemical treatment involves the step-wise removal of bromine atoms, leading to lower-brominated and eventually non-brominated aromatic compounds. This process is significant as it reduces the toxicity of the parent compounds. While direct studies on this compound are not available, the principles of mechanochemical degradation of other halogenated aromatics suggest that this technique could be effective in cleaving the carbon-bromine and carbon-chlorine bonds in its structure. The perfluoroethyl group, however, is known for its extreme stability and may require more intensive mechanochemical treatment for its degradation.
Environmental Persistence, Bioaccumulation Potential, and Formation of Transformation Products
The environmental persistence and bioaccumulation potential of this compound are expected to be significant, based on the known behavior of structurally similar compounds. Halogenated aromatic compounds are notoriously persistent in the environment due to the strength of the carbon-halogen bonds, which makes them resistant to natural degradation processes. nih.gov
Environmental Persistence:
The persistence of chlorinated benzenes in the environment is well-documented. They are known to accumulate in soil and sediment and can be resistant to biodegradation. researchgate.net For instance, monochlorobenzene has been shown to persist in soil for several months. clu-in.org Similarly, brominated flame retardants, another class of halogenated aromatics, exhibit high persistence in various environmental compartments. nih.gov The presence of both bromine and chlorine on the benzene (B151609) ring of this compound likely contributes to its environmental stability.
Furthermore, the perfluoroalkyl group is a key contributor to the extreme persistence of per- and polyfluoroalkyl substances (PFAS). The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the perfluoroethyl moiety of the target compound highly resistant to both biotic and abiotic degradation. PFAS are often referred to as "forever chemicals" due to their longevity in the environment.
Bioaccumulation Potential:
The potential for a chemical to bioaccumulate is often related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (Kow). Halogenated benzenes are known to bioaccumulate in organisms. For chlorinated benzenes, the bioaccumulation factor (BAF) generally increases with the degree of chlorination. epa.gov For example, the log BAF values for various chlorinated benzenes have been measured in multiple fish species, indicating a tendency for these compounds to accumulate in aquatic life. oup.com
Similarly, brominated flame retardants are known to bioaccumulate in food webs. nih.gov Studies on non-PBDE BFRs have reported log BAFs ranging from 2.04 to 6.08 in various aquatic species, demonstrating their high bioaccumulation potential. nih.gov Given the presence of both bromine and chlorine, as well as the lipophilic nature of the benzene ring, this compound is expected to have a significant potential for bioaccumulation in organisms. The perfluoroalkyl chain can also contribute to bioaccumulation, with longer-chain perfluoroalkyl substances generally showing a higher potential for accumulation in living tissues. researchgate.netnih.gov
Formation of Transformation Products:
Under certain environmental conditions, halogenated aromatics can undergo transformation to form various byproducts. For chlorinated benzenes, biodegradation can lead to the formation of chlorophenols. epa.gov Under anaerobic conditions, reductive dechlorination of highly chlorinated benzenes can occur, leading to the formation of less chlorinated congeners. researchgate.netpsu.edu
For brominated benzenes, photodegradation can result in the formation of less brominated compounds through a process of hydrodebromination. researchgate.net The biotransformation of brominated flame retardants can also lead to debromination and the formation of hydroxylated metabolites. researchgate.net It is plausible that this compound could undergo similar transformations in the environment, leading to the formation of various brominated, chlorinated, and potentially fluorinated phenols or other derivatives. The complete mineralization of such a complex molecule is expected to be a very slow process.
Comparative Analysis of Degradation Profiles with Other Halogenated and Perfluoroalkylated Benzene Derivatives
A comparative analysis of the degradation profile of this compound with other halogenated and perfluoroalkylated benzene derivatives is crucial for predicting its environmental fate. Due to the lack of direct experimental data for the target compound, this analysis relies on the known degradation behaviors of its structural analogues.
Chlorinated Benzenes: The microbial degradation of chlorinated benzenes has been extensively studied. Aerobic bacteria can degrade chlorobenzenes with four or fewer chlorine atoms, initiating the process with dioxygenases to form chlorocatechols. nih.gov However, higher chlorinated benzenes are more resistant to aerobic degradation. researchgate.net Under anaerobic conditions, reductive dechlorination is the primary degradation pathway for highly chlorinated benzenes, leading to the formation of less chlorinated and more easily degradable compounds. psu.eduresearchgate.net Monochlorobenzene, for instance, can be degraded under both aerobic and anaerobic conditions, though it is considered recalcitrant to biotransformation under anaerobic conditions in some cases. epa.govnih.govnih.gov
Brominated Benzenes: Similar to their chlorinated counterparts, brominated benzenes can undergo microbial degradation. The primary degradation pathway often involves debromination. researchgate.net Photodegradation is also a significant process for brominated aromatics, leading to the formation of less brominated and potentially more toxic byproducts. researchgate.net The degradation of brominated flame retardants can be initiated by mechanical forces, as seen in mechanochemical degradation, which leads to debromination. nih.gov
Perfluoroalkylated Benzenes: The degradation of perfluoroalkylated substances (PFAS), including those with a benzene ring, is extremely challenging due to the strength of the C-F bond. These compounds are highly resistant to most natural degradation processes. While some transformation of precursor compounds can occur, the perfluoroalkyl moiety itself remains largely intact.
Comparative Degradation Profile of this compound:
Based on the degradation profiles of its analogues, the following can be inferred for this compound:
Initial Degradation Steps: The initial degradation steps are likely to involve the cleavage of the C-Br and C-Cl bonds, as these are generally more susceptible to degradation than the C-F bonds. Reductive dehalogenation under anaerobic conditions could lead to the formation of monochlorinated or monobrominated pentafluoroethyl-benzene intermediates.
Role of the Perfluoroethyl Group: The pentafluoroethyl group will significantly hinder the complete mineralization of the molecule. The extreme stability of this group suggests that it will persist in the environment even after the bromine and chlorine atoms have been removed.
Formation of Persistent Transformation Products: The degradation of this compound is likely to result in the formation of persistent transformation products containing the pentafluoroethyl-benzene core. These products may themselves be of environmental concern.
The following table provides a comparative overview of the degradation characteristics of related compounds:
| Compound Class | Primary Degradation Pathways | Key Characteristics |
| Chlorinated Benzenes | Aerobic oxidation (lower congeners), Anaerobic reductive dechlorination (higher congeners) | Degradability decreases with increasing chlorination. nih.govresearchgate.net |
| Brominated Benzenes | Photodegradation, Microbial debromination, Mechanochemical degradation | Susceptible to debromination under various conditions. nih.govresearchgate.netresearchgate.net |
| Perfluoroalkylated Benzenes | Highly resistant to degradation | The perfluoroalkyl chain is extremely persistent. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Bromo-6-chloropentafluoroethyl-benzene, and how can reaction conditions be optimized to minimize by-product formation?
- Methodology : Start with halogenation or cross-coupling strategies. For bromo/chloro-substituted benzene derivatives, Suzuki-Miyaura coupling using aryl boronic acids (e.g., 2-Bromo-6-chlorophenylboronic acid ) and palladium catalysts is effective. Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or DMF) to reduce side reactions. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of / NMR to confirm substituent positions and integration ratios. Mass spectrometry (EI-MS or HRMS) validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare melting points with analogs (e.g., 2-Bromo-6-chlorophenylacetic acid melts at 65–66°C ; deviations >2°C indicate impurities) .
Q. What safety protocols are critical when handling bromo/chloro-substituted aromatic compounds?
- Methodology : Follow GHS hazard codes H300/H301 (acute toxicity) and H400/H401 (environmental hazards). Use fume hoods, nitrile gloves, and sealed containers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Store at 0–6°C in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodology : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMSO or DMF). Monitor substituent-directed regioselectivity via NMR to track fluorine displacement. Compare with DFT-calculated activation energies for meta vs. para attack pathways. Reference analogs like 2-Bromo-4-chlorophenylacetonitrile, where electron-withdrawing groups enhance NAS rates .
Q. How can computational modeling (e.g., DFT calculations) predict the regioselectivity of further functionalization in this compound derivatives?
- Methodology : Use Gaussian or ORCA software to compute Fukui indices and electrostatic potential maps. Compare with experimental results from electrophilic substitutions (e.g., nitration or sulfonation). Validate using crystallographic data from analogs like 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (mp 65–66°C ) to correlate steric/electronic effects .
Q. What strategies resolve contradictory spectroscopic data for bromo/chloro-substituted benzene derivatives, such as unexpected coupling patterns in NMR?
- Methodology : Perform - COSY and NOESY to distinguish spin-spin coupling from accidental equivalence. For NMR ambiguities, use DEPT-135 to identify CH/CH groups. Cross-reference with X-ray crystallography (e.g., 2-Bromo-6-fluorobenzoic acid’s structure ) to confirm substituent positions. Adjust decoupling parameters or solvent polarity to resolve overlapping signals .
Contradiction Analysis
- Synthetic Yield Variations : Differing reports on yields for bromo/chloro-substituted compounds (e.g., 2-Bromo-6-fluorobenzoic acid at >95% purity vs. 2-Bromo-4-chlorophenylacetonitrile at >97% ) may stem from catalyst loading or purification methods. Systematic optimization of Pd(OAc) (0.5–2 mol%) and ligand ratios (e.g., SPhos) is recommended .
- Regioselectivity Conflicts : Computational predictions (C-4 attack) vs. experimental results (C-2) in some analogs require validation via isotopic labeling (e.g., deuterated substrates like 4-Bromofluorobenzene-d4 ) to trace reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
